molecular formula C8H11BrN2O2 B3202109 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid CAS No. 1020722-42-2

4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3202109
CAS No.: 1020722-42-2
M. Wt: 247.09 g/mol
InChI Key: ZVZOMNANFGCMHN-UHFFFAOYSA-N
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Description

4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by its bromine substitution at the 4th position and carboxylic acid group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid typically involves the bromination of 1,3-diethyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 4th position.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the pyrazole ring, followed by bromination and subsequent carboxylation. The reaction conditions are optimized to achieve high yield and purity, with careful control of temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted pyrazoles, pyrazole derivatives with different functional groups, and complex heterocyclic compounds.

Scientific Research Applications

4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and biochemical processes.

Comparison with Similar Compounds

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • 4-Bromo-1,3-diethyl-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid

Comparison: Compared to its analogs, 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom at the 4th position. This substitution enhances its ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis. Additionally, the diethyl groups provide steric hindrance, influencing its interaction with biological targets and potentially enhancing its bioactivity.

Properties

IUPAC Name

4-bromo-2,5-diethylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-5-6(9)7(8(12)13)11(4-2)10-5/h3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZOMNANFGCMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Br)C(=O)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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